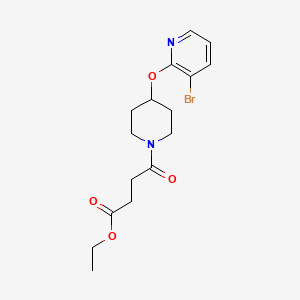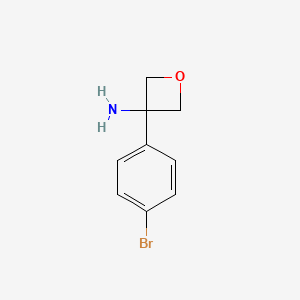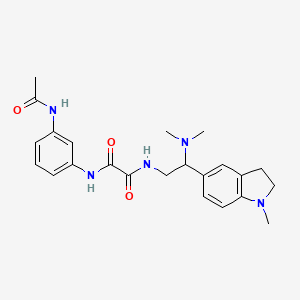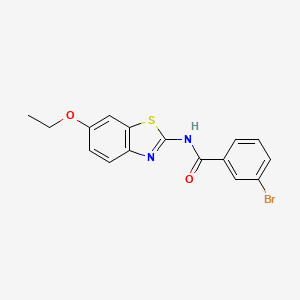
3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This compound also contains an amide group (-CONH2), an ethoxy group (-OCH2CH3), and a bromine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzothiazole derivative with an appropriate brominated compound. The exact method would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an amide group, an ethoxy group, and a bromine atom. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole ring, the amide group, the ethoxy group, and the bromine atom. The bromine atom, in particular, might make the compound susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, the amide group, and the ethoxy group might influence its solubility, while the presence of the bromine atom might influence its reactivity .Applications De Recherche Scientifique
Gold(I)-Mediated Transamidation : A novel gold(I)-mediated intramolecular transamidation process has been utilized for the formation of benzamides from thiourea derivatives, including compounds related to 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (Odame et al., 2020).
Copper-Catalyzed Intramolecular Cyclization : A copper-catalyzed intramolecular cyclization process has been used for synthesizing various N-benzothiazol-2-yl-amides, demonstrating a method for creating similar compounds (Wang et al., 2008).
Fluorescence Study : Research has been conducted on the fluorescence efficiency of derivatives of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones, indicating potential applications in fluorescence and light-emitting studies (Mahadevan et al., 2014).
Antimicrobial Activity : Various benzothiazole derivatives, including those structurally similar to 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, have been synthesized and tested for antimicrobial activity, showing potential in this field (Patel & Baldaniya, 2016).
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, suggesting applications in materials science and engineering (Hu et al., 2016).
Metal Chelates Formation : Research on the formation of metal chelates with N-benzothiazol-2-yl-benzamide demonstrates the potential for applications in coordination chemistry and materials science (Angulo-Cornejo et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization, reactivity, and biological activities. This could include studies to determine its mechanism of action in biological systems, as well as investigations of its potential applications in medicine or other fields .
Propriétés
IUPAC Name |
3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIZATYPACYSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

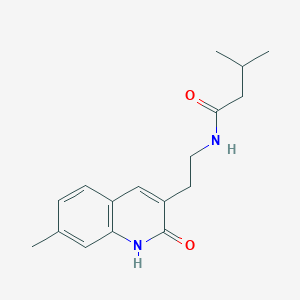
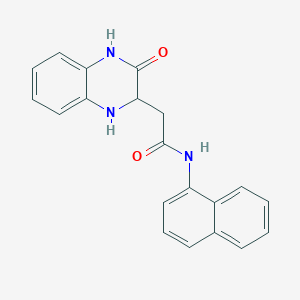

![ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate](/img/structure/B2462178.png)

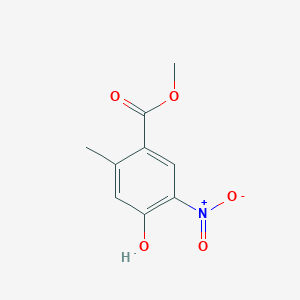
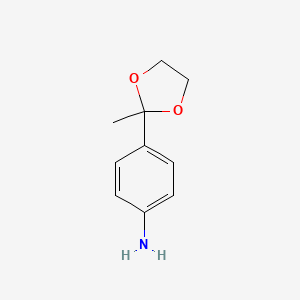
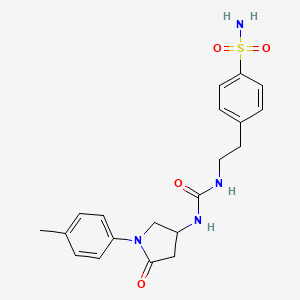

![N-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462187.png)

